Isofumigaclavine A

Ergot alkaloid biosynthesis Fungal secondary metabolism Gene cluster evolution

Isofumigaclavine A (CAS 58800-19-4), systematically named (8β,9α)-6,8-dimethylergolin-9-yl acetate, is a clavine-type ergot alkaloid produced as the principal ergot metabolite by the blue-cheese ripening fungus Penicillium roqueforti. It belongs to the ergoline family and features a fully saturated D-ring with an acetoxy substituent at the 9α position (C18H22N2O2, MW 298.4 g/mol).

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 58800-19-4
Cat. No. B1231366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofumigaclavine A
CAS58800-19-4
Synonyms9-acetoxy-6,8-dimethylergoline
isofumigaclavine A
isofumigaclavine A, (8alpha,9beta)-isome
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
InChIInChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15+,17?,18+/m0/s1
InChIKeyGJSSYQDXZLZOLR-HQNFJNNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isofumigaclavine A (CAS 58800-19-4) Procurement Guide: Clavine Alkaloid Sourcing for Ergot Research and Food Safety Applications


Isofumigaclavine A (CAS 58800-19-4), systematically named (8β,9α)-6,8-dimethylergolin-9-yl acetate, is a clavine-type ergot alkaloid produced as the principal ergot metabolite by the blue-cheese ripening fungus Penicillium roqueforti [1]. It belongs to the ergoline family and features a fully saturated D-ring with an acetoxy substituent at the 9α position (C18H22N2O2, MW 298.4 g/mol) [2]. Its structure was unequivocally established by combined spectroscopic and X-ray crystallographic analysis [3]. Isofumigaclavine A is the terminal product of a dedicated two-cluster biosynthetic pathway distinct from both the roquefortine C pathway in the same organism and the fumigaclavine pathways of Aspergillus spp. [4].

Why Isofumigaclavine A Cannot Be Substituted by Fumigaclavine A, Festuclavine, or Other Clavine Alkaloids


Procurement decisions for clavine ergot alkaloids must account for three non-interchangeable properties: stereochemical identity, biosynthetic origin, and co-occurring metabolite profile. Isofumigaclavine A bears the 8β,9α configuration (acetate at C-9α), whereas fumigaclavine A (CAS 6879-59-0) bears the 8β,9β configuration—a single epimeric difference that defines entirely distinct fungal sources (P. roqueforti vs. Aspergillus fumigatus) and precludes analytical co-identity . Furthermore, isofumigaclavine A is synthesized via a dedicated two-cluster gene pathway (clusters A and B, 9 genes total) that is genetically separable from the roquefortine C pathway, as demonstrated by dmaW2/ifgA gene silencing [1]. Festuclavine, the penultimate biosynthetic intermediate, lacks the C-9 acetoxy group and thus cannot serve as a functional surrogate in studies requiring the mature alkaloid. These differences have direct consequences for biomarker specificity in food safety monitoring, where isofumigaclavine A (up to 4.7 ppm in blue cheese) must be chromatographically resolved from co-eluting clavine congeners [2].

Isofumigaclavine A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Biosynthetic Gene Cluster Architecture: Two Dedicated Clusters (A and B) vs. Single-Cluster Fumigaclavine Pathways

Isofumigaclavine A biosynthesis in P. roqueforti is encoded by two physically distinct gene clusters: cluster A (6 genes, including the IfgA/DmaW2 prenyltransferase) and cluster B (3 genes, encoding a yellow enzyme and late-step modification enzymes for conversion of festuclavine to isofumigaclavine A) [1]. In contrast, fumigaclavine A and C biosynthesis in Aspergillus fumigatus (Neosartorya fumigata) is organized within a single contiguous gene cluster [2]. Silencing of dmaW2/ifgA in P. roqueforti completely abolishes isofumigaclavine A and isofumigaclavine B production without affecting roquefortine C biosynthesis, confirming the genetic independence of this pathway [1]. The bifunctional old yellow enzyme FgaOx3Pr3 from P. roqueforti uniquely enhances chanoclavine-I aldehyde conversion by short-chain dehydrogenases/reductases (SDRs), a property not observed in OYE homologues from Aspergillus systems, which instead generate shunt products in the absence of FgaFS [3].

Ergot alkaloid biosynthesis Fungal secondary metabolism Gene cluster evolution

Temperature-Dependent Production: ~3-Fold Higher Isofumigaclavine A Yield at 15°C vs. 25°C Contrasts with Roquefortine and PR Toxin Behavior

In time-course fermentation studies using P. roqueforti on sucrose (15%)–yeast extract (2%) medium, isofumigaclavine A production exhibited an inverse temperature relationship relative to co-produced metabolites. At 15°C, isofumigaclavine A reached up to 11 mg/L in mycelium after 49 days, approximately three times higher than yields at 25°C [1]. In contrast, roquefortine production reached ~100 mg/L at 25°C by day 16 with no subsequent degradation, and PR toxin peaked at 770 mg/L at 21 days at 25°C. At 15°C, roquefortine and PR toxin yields were only 60–70% of their 25°C maxima, demonstrating that low-temperature cultivation selectively favors isofumigaclavine A accumulation over the two other major P. roqueforti metabolites [1]. This differential temperature response was observed across all four tested P. roqueforti strains isolated from blue cheese [1].

Fungal fermentation optimization Mycotoxin production Bioprocess engineering

Neurotoxicity Safety Margin: Isofumigaclavine A Lacks the Acute Neurotoxic Profile of Co-Produced Roquefortine

Roquefortine (roquefortine C) administered intraperitoneally to male mice produced an LD50 of 15–20 mg/kg, with doses of 50–100 mg/kg causing prostration and atonic posture interrupted by opisthotonoid convulsions—a clear neurotoxic syndrome [1]. In contrast, isofumigaclavine A, though co-isolated from the same P. roqueforti mycelial extracts, has not been associated with comparable acute neurotoxicity in published studies [1][2]. The differential toxicity is reflected in food occurrence data: roquefortine was detected in 16/16 blue cheese samples from 7 countries at up to 6.8 ppm, typically accompanied by lower isofumigaclavine A levels (up to 4.7 ppm) [3]. The segregation of roquefortine neurotoxicity from isofumigaclavine A exposure is further supported by gene silencing experiments showing that the ifgA/dmaW2 knockout eliminates isofumigaclavine A/B production while leaving roquefortine C biosynthesis intact [4].

Mycotoxin risk assessment Food safety toxicology In vivo neurotoxicity

Stereochemical Identity: 8β,9α vs. 8β,9β Epimeric Distinction from Fumigaclavine A

Isofumigaclavine A and fumigaclavine A are C-9 epimers with identical molecular formula (C18H22N2O2, MW 298.4) but opposite configuration at the acetoxy-bearing C-9 position: isofumigaclavine A is (8β,9α)-6,8-dimethylergolin-9-yl acetate, while fumigaclavine A is (8β,9β)-6,8-dimethylergolin-9-yl acetate [1][2]. This stereochemical difference was resolved by X-ray single-crystal diffraction analysis of isofumigaclavine A [3]. The epimeric distinction is not trivial—it correlates with entirely different producing organisms (P. roqueforti for the 9α epimer vs. Aspergillus fumigatus for the 9β epimer), distinct biosynthetic gene clusters, and non-overlapping co-metabolite profiles [4]. The two epimers are chromatographically resolvable, and misidentification has occurred historically in the literature [2].

Stereochemistry Ergot alkaloid structural elucidation X-ray crystallography

Analytical Reference Standard Utility: Validated HPLC Method for Simultaneous Multi-Analyte Quantification in Complex Food Matrices

A validated qualitative HPLC method has been developed for the simultaneous determination of isofumigaclavine A, isofumigaclavine B, roquefortine C, and PR toxin in must and wine matrices [1]. In blue cheese, a semiquantitative TLC method with recovery rates of 54–66% for roquefortine enabled estimation of isofumigaclavine A at concentrations up to 4.7 ppm, with isofumigaclavine B detected only in trace amounts [2]. This differential abundance profile—isofumigaclavine A at quantifiable levels vs. isofumigaclavine B at trace levels—is a distinguishing analytical feature of authentic P. roqueforti-ripened products [2]. In contrast, fumigaclavine A, B, and C are not expected in P. roqueforti-fermented matrices, making isofumigaclavine A a specific biomarker for P. roqueforti contamination or fermentation activity distinct from Aspergillus-derived clavines [3].

Analytical chemistry Food safety monitoring HPLC method validation

Isofumigaclavine A Application Scenarios: Where This Compound Delivers Differentiated Scientific Value


Penicillium roqueforti-Specific Biomarker for Food Authenticity and Mycotoxin Surveillance Programs

Isofumigaclavine A serves as the primary clavine alkaloid biomarker for P. roqueforti activity in fermented foods, detected at up to 4.7 ppm in blue cheese alongside roquefortine C (up to 6.8 ppm), with isofumigaclavine B present only in traces [1]. Its presence, combined with the absence of fumigaclavine A, distinguishes P. roqueforti fermentation or contamination from Aspergillus fumigatus contamination. Validated multi-analyte HPLC methods are available for simultaneous quantification in must, wine, and cheese matrices [2]. The genetic separability of the isofumigaclavine and roquefortine pathways enables strain-specific metabolite profiling for industrial starter culture quality control [3].

Modular Genetic Platform for Clavine Alkaloid Pathway Engineering and Heterologous Expression Studies

The two-cluster organization of isofumigaclavine A biosynthesis (cluster A: 6 genes including ifgA prenyltransferase; cluster B: 3 genes including yellow enzyme for late-stage festuclavine-to-isofumigaclavine A conversion) provides a genetically modular system for pathway dissection [1]. The bifunctional old yellow enzyme FgaOx3Pr3 uniquely enhances SDR-mediated chanoclavine-I aldehyde conversion without generating shunt products, an enzymatic property not shared by Aspergillus OYE homologues [2]. Researchers engineering ergot alkaloid production in heterologous hosts can leverage the independent cluster A and B architecture to decouple early prenylation steps from late oxidation and acetylation steps.

Low-Toxicity Clavine Alkaloid Reference Standard for In Vivo Pharmacological and Toxicological Comparative Studies

In contrast to the acutely neurotoxic co-metabolite roquefortine (LD50 15–20 mg/kg i.p. in mice, with prostration and opisthotonoid convulsions at 50–100 mg/kg), isofumigaclavine A has not been associated with comparable acute neurotoxicity in published isolation and characterization studies [1][2]. This differential toxicity profile, combined with the ability to genetically ablate isofumigaclavine A production without affecting roquefortine C biosynthesis via dmaW2/ifgA silencing, makes isofumigaclavine A a preferred reference compound for studies seeking to dissect the individual contributions of P. roqueforti metabolites to observed toxicological outcomes in complex fungal extracts [3].

Cold-Temperature Fermentation Optimization for Selective Clavine Alkaloid Production

The demonstrated ~3-fold increase in isofumigaclavine A yield at 15°C (up to 11 mg/L) compared to 25°C, which simultaneously suppresses roquefortine and PR toxin production to 60–70% of their 25°C maxima, provides a rational basis for cold-fermentation bioprocess design [1]. This inverted temperature response is reproducible across multiple P. roqueforti strains isolated from blue cheese, enabling process engineers to selectively enrich isofumigaclavine A while minimizing competing mycotoxin formation, thereby reducing downstream purification complexity and cost.

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